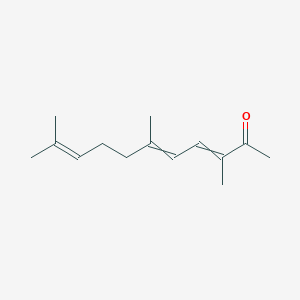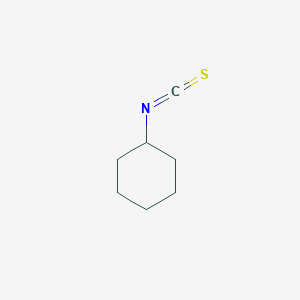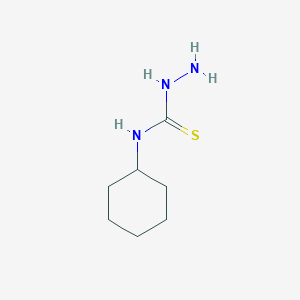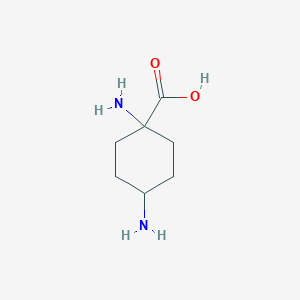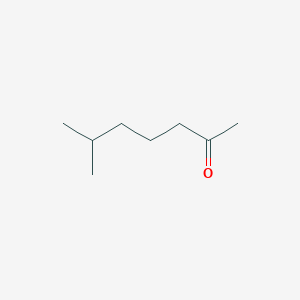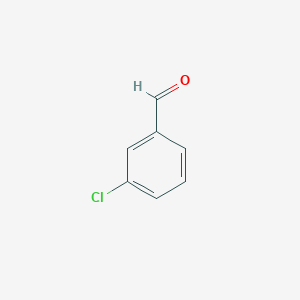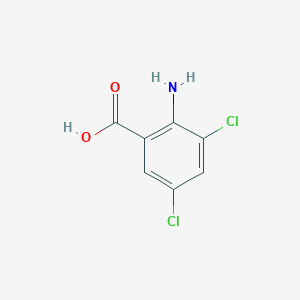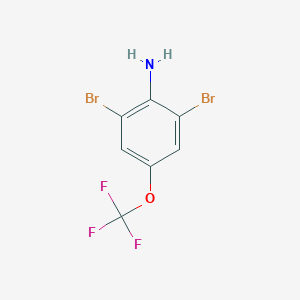
2,6-Dibromo-4-(trifluoromethoxy)aniline
Overview
Description
2,6-Dibromo-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4Br2F3NO and a molecular weight of 334.92 g/mol . It is a white to almost white powder or crystal at room temperature . This compound is known for its unique chemical structure, which includes bromine and trifluoromethoxy groups attached to an aniline ring.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of novel pyridylpyrazole acid derivatives . These derivatives are often used in the preparation of agricultural insecticides , suggesting that the compound may target certain enzymes or receptors in insects.
Action Environment
The action, efficacy, and stability of 2,6-Dibromo-4-(trifluoromethoxy)aniline can be influenced by various environmental factors. For instance, the compound should be stored in a cool place, away from strong oxidizing agents . It’s also insoluble in water , which could affect its distribution and action in an aqueous environment
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in the synthesis of novel pyridylpyrazole acid derivatives . These derivatives may interact with various enzymes and proteins, but the specific nature of these interactions is not currently known.
Cellular Effects
Given its use in the synthesis of insecticides , it may have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
The synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline can be achieved through various methods. One common synthetic route involves the bromination of 4-(trifluoromethoxy)aniline using bromine and hydrogen peroxide in water as a solvent . The reaction is carried out in the presence of an inert grinding medium, such as zirconium oxide beads or granulated glass spheres, to facilitate the reaction. The reaction conditions typically involve a molar ratio of 4-(trifluoromethoxy)aniline to bromine and hydrogen peroxide of 1:1.0-1.1:1.3-1.5 . The product is then purified through filtration and drying to obtain a high-purity compound.
Chemical Reactions Analysis
2,6-Dibromo-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace bromine atoms with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dibromo-4-(trifluoromethoxy)aniline has several scientific research applications:
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Comparison with Similar Compounds
2,6-Dibromo-4-(trifluoromethoxy)aniline can be compared with other similar compounds, such as:
2,6-Dibromo-4-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its chemical reactivity and applications.
2,6-Dibromoaniline: Lacks the trifluoromethoxy group, making it less versatile in certain chemical reactions.
4-(Trifluoromethoxy)aniline: Lacks the bromine atoms, which can limit its use in substitution and coupling reactions.
The presence of both bromine and trifluoromethoxy groups in this compound makes it unique and valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2,6-dibromo-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSWOEGXMADXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371612 | |
| Record name | 2,6-Dibromo-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88149-49-9 | |
| Record name | 2,6-Dibromo-4-trifluoromethoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88149-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-4-trifluoromethoxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088149499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dibromo-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIBROMO-4-TRIFLUOROMETHOXYANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQF477YZ64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


